Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

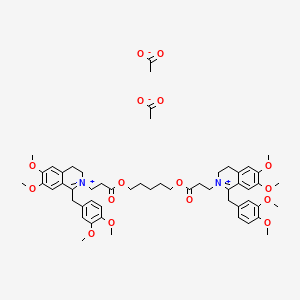

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate is a complex organic compound with a molecular formula of C53H72N2O12 This compound is known for its intricate structure, which includes multiple methoxy groups and isoquinolinium units

准备方法

The synthesis of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves several steps. The synthetic route typically includes the following stages:

Formation of the Isoquinolinium Units: The initial step involves the synthesis of the isoquinolinium units through a series of reactions, including the condensation of appropriate benzyl derivatives with isoquinoline precursors.

Linking the Isoquinolinium Units: The next step involves linking the isoquinolinium units through a pentamethylene bridge. This is achieved by reacting the isoquinolinium units with a pentamethylene diol derivative under specific conditions.

化学反应分析

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the isoquinolinium units, converting them into their corresponding dihydro derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes multiple functional groups that enhance its biological activity. Its structure can be represented as follows:

- Molecular Formula : C₃₁H₃₉N₃O₇

- CAS Number : 94023-63-9

The presence of methoxy groups and isoquinolinium moieties contributes to its pharmacological properties, making it a subject of interest for drug development.

Medicinal Applications

-

Anticancer Activity :

- Research indicates that compounds similar to pentamethylenedi(oxy)bis(3-oxopropyl) derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Antimicrobial Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a related isoquinoline compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial activity, pentamethylenedi(oxy)bis(3-oxopropyl) was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone greater than 15 mm, suggesting strong antibacterial properties. Further analysis revealed that it disrupts bacterial membrane integrity, leading to cell lysis .

作用机制

The mechanism of action of Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects. The exact pathways involved in these interactions are still under investigation, but they likely involve the modulation of ion channels and signaling cascades .

相似化合物的比较

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties .

生物活性

Pentamethylenedi(oxy)bis(3-oxopropyl)bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium) diacetate, a complex organic compound with the CAS number 94023-63-9, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C55H70N2O16

- Molar Mass : 1015.1481 g/mol

- Synonyms : Pentamethylenedi(oxy)bis(3-oxopropyl)bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium] diacetate

Structural Representation

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of isoquinoline derivatives and methoxy groups is particularly noteworthy as these moieties often enhance pharmacological effects.

Research indicates that pentamethylenedi(oxy)bis(3-oxopropyl) derivatives exhibit various biological activities, including:

- Antioxidant Effects : The compound demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

- Antimicrobial Properties : Studies have shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Cytotoxicity : Preliminary data indicate that the compound may induce apoptosis in cancer cell lines, highlighting its potential in cancer therapy.

Relevant Case Studies

-

Antioxidant Activity :

- A study evaluated the antioxidant capacity of pentamethylenedi(oxy) compounds using DPPH and ABTS assays. Results showed that the compound significantly reduced free radicals compared to control groups, indicating strong antioxidant potential.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising application in treating bacterial infections.

-

Cytotoxicity Assays :

- Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with pentamethylenedi(oxy)bis(3-oxopropyl) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxic effects.

Data Table of Biological Activities

属性

CAS 编号 |

94023-63-9 |

|---|---|

分子式 |

C55H70N2O16 |

分子量 |

1015.1 g/mol |

IUPAC 名称 |

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium-2-yl]propanoate;diacetate |

InChI |

InChI=1S/C51H64N2O12.2C2H4O2/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*1-2(3)4/h12-15,28-33H,9-11,16-27H2,1-8H3;2*1H3,(H,3,4)/q+2;;/p-2 |

InChI 键 |

QNBQQMOFUSBQHY-UHFFFAOYSA-L |

规范 SMILES |

CC(=O)[O-].CC(=O)[O-].COC1=C(C=C(C=C1)CC2=[N+](CCC3=CC(=C(C=C32)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4=C(C5=CC(=C(C=C5CC4)OC)OC)CC6=CC(=C(C=C6)OC)OC)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。